molecular formula C18H17NO3 B129467 3-(2-(Cyclopropylamino)ethoxy)xanthone CAS No. 156497-45-9

3-(2-(Cyclopropylamino)ethoxy)xanthone

Cat. No. B129467
M. Wt: 295.3 g/mol
InChI Key: JIJNTAROWYGSCC-UHFFFAOYSA-N
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Description

3-(2-(Cyclopropylamino)ethoxy)xanthone, also known as CPEX, is a xanthone derivative that has been extensively studied for its potential therapeutic applications. CPEX has been found to exhibit significant biological activity, making it a promising compound for further research and development.

Mechanism Of Action

The mechanism of action of 3-(2-(Cyclopropylamino)ethoxy)xanthone is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell proliferation and inflammation. 3-(2-(Cyclopropylamino)ethoxy)xanthone has been found to inhibit the activation of NF-κB, a transcription factor involved in inflammation, and to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

3-(2-(Cyclopropylamino)ethoxy)xanthone has been found to exhibit various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of inflammatory cytokine production, and the protection against oxidative stress and neuronal death.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(2-(Cyclopropylamino)ethoxy)xanthone in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which may limit its use in in vivo studies.

Future Directions

There are several potential future directions for research on 3-(2-(Cyclopropylamino)ethoxy)xanthone. One area of interest is the development of 3-(2-(Cyclopropylamino)ethoxy)xanthone analogs with improved pharmacokinetic and toxicity profiles. Another potential direction is the investigation of 3-(2-(Cyclopropylamino)ethoxy)xanthone's effects on other signaling pathways involved in various diseases. Additionally, the potential use of 3-(2-(Cyclopropylamino)ethoxy)xanthone in combination with other drugs for synergistic effects is an area of interest for future research.

Synthesis Methods

The synthesis of 3-(2-(Cyclopropylamino)ethoxy)xanthone involves the reaction of 2-aminoethanol with 3-bromo-9H-xanthen-9-one, followed by the addition of cyclopropylamine. This reaction yields 3-(2-(Cyclopropylamino)ethoxy)xanthone as a white crystalline solid with a melting point of 184-186°C.

Scientific Research Applications

3-(2-(Cyclopropylamino)ethoxy)xanthone has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(2-(Cyclopropylamino)ethoxy)xanthone has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation is a common factor in many diseases, and 3-(2-(Cyclopropylamino)ethoxy)xanthone has been found to have anti-inflammatory effects in both in vitro and in vivo studies. In neurodegenerative disease research, 3-(2-(Cyclopropylamino)ethoxy)xanthone has been found to protect against oxidative stress and neuronal death in animal models of Alzheimer's disease.

properties

CAS RN

156497-45-9

Product Name

3-(2-(Cyclopropylamino)ethoxy)xanthone

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

3-[2-(cyclopropylamino)ethoxy]xanthen-9-one

InChI

InChI=1S/C18H17NO3/c20-18-14-3-1-2-4-16(14)22-17-11-13(7-8-15(17)18)21-10-9-19-12-5-6-12/h1-4,7-8,11-12,19H,5-6,9-10H2

InChI Key

JIJNTAROWYGSCC-UHFFFAOYSA-N

SMILES

C1CC1NCCOC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3

Canonical SMILES

C1CC1NCCOC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3

synonyms

3-(2-(cyclopropylamino)ethoxy)xanthone

Origin of Product

United States

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